

Methylene Methanedisulfonate (MMDS): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide

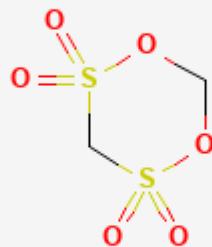
Cat. No.: B1314445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene methanedisulfonate (MMDS), also known as **1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide**, is a cyclic organic compound that has garnered significant interest in diverse scientific fields. While extensively studied as a high-performance electrolyte additive in lithium-ion batteries, its fundamental chemical properties lend themselves to applications in the biomedical field, particularly in drug development. This technical guide provides an in-depth overview of the core physicochemical properties of MMDS, its synthesis, and its biological activities, with a focus on its role as a formaldehyde-releasing agent.


Physicochemical Properties

MMDS is a white to off-white crystalline powder under standard conditions. Its core chemical and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of Methylene Methanedisulfonate (MMDS)

Property	Value
Chemical Name	Methylene methanedisulfonate
Synonyms	1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, MMDS
CAS Number	99591-74-9
Molecular Formula	C ₂ H ₄ O ₆ S ₂
Molecular Weight	188.18 g/mol

Chemical Structure

Table 2: Physical and Chemical Properties of Methylene Methanedisulfonate (MMDS)

Property	Value	Citation
Appearance	White or off-white crystalline powder	[1]
Melting Point	146 - 146.5 °C	[1]
Density	1.851 g/cm ³ (at 25 °C)	[1]
Solubility	Highly soluble in water, ethanol, ether, and other organic solvents.	[1]
Stability	Chemically stable at room temperature. Reacts with water vapor to form sulfonic acid.	[1]

Synthesis of Methylene Methanedisulfonate (MMDS)

Several methods for the synthesis of MMDS have been reported. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from Methyldisulfonic Acid and Paraformaldehyde

This method involves the reaction of methyldisulfonic acid with paraformaldehyde in the presence of a dehydrating agent.

Experimental Protocol:

- To a reaction vessel, add methyldisulfonic acid and dichloroethane and stir until uniform.
- Add phosphorus pentoxide to the mixture.
- Heat the mixture to 80-86 °C.
- In batches, simultaneously add paraformaldehyde and additional phosphorus pentoxide to the reaction vessel.

- After the addition is complete, maintain the reaction under reflux at a constant temperature for 1-3 hours.
- Following the reflux, allow the mixture to stand for 0-3 minutes.
- While still hot, decant the supernatant liquid.
- Cool the supernatant to room temperature, which will cause the product to crystallize.
- Collect the white crystalline product by filtration and dry.

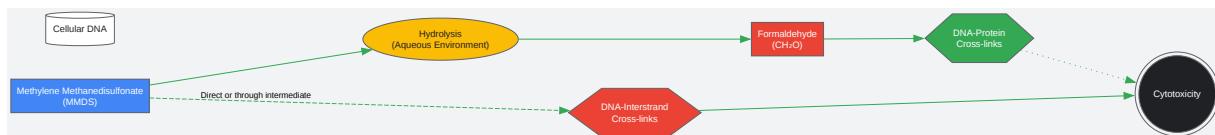
Synthesis from Methylenedisulfonyl Chloride

This method utilizes methylenedisulfonyl chloride and a carbonate as an oxygen donor.[\[2\]](#)

Experimental Protocol:

- In a three-necked flask, combine methylenedisulfonyl chloride, dichloromethane, potassium carbonate, and 4-dimethylaminopyridine (DMAP) as a catalyst.[\[2\]](#)
- Introduce a dry, stable stream of nitrogen gas into the flask.
- Stir the reaction mixture at 10 °C for 12 hours.[\[2\]](#)
- After the reaction period, filter the mixture to separate the solid components.
- Extract the filter cake with dimethyl carbonate.
- Filter the extract to remove any insoluble substances.
- Distill the filtrate to remove the solvent until a white solid begins to precipitate.
- Cool the mixture to 5 °C and stir for 30 minutes to complete crystallization.[\[2\]](#)
- Collect the white crystalline methylene methanedisulfonate by filtration.[\[2\]](#)

Biological Activity and Mechanism of Action


The primary biological significance of MMDS in the context of drug development lies in its ability to act as a formaldehyde prodrug. Upon hydrolysis, MMDS is expected to release formaldehyde, a highly reactive molecule with known cytotoxic effects.

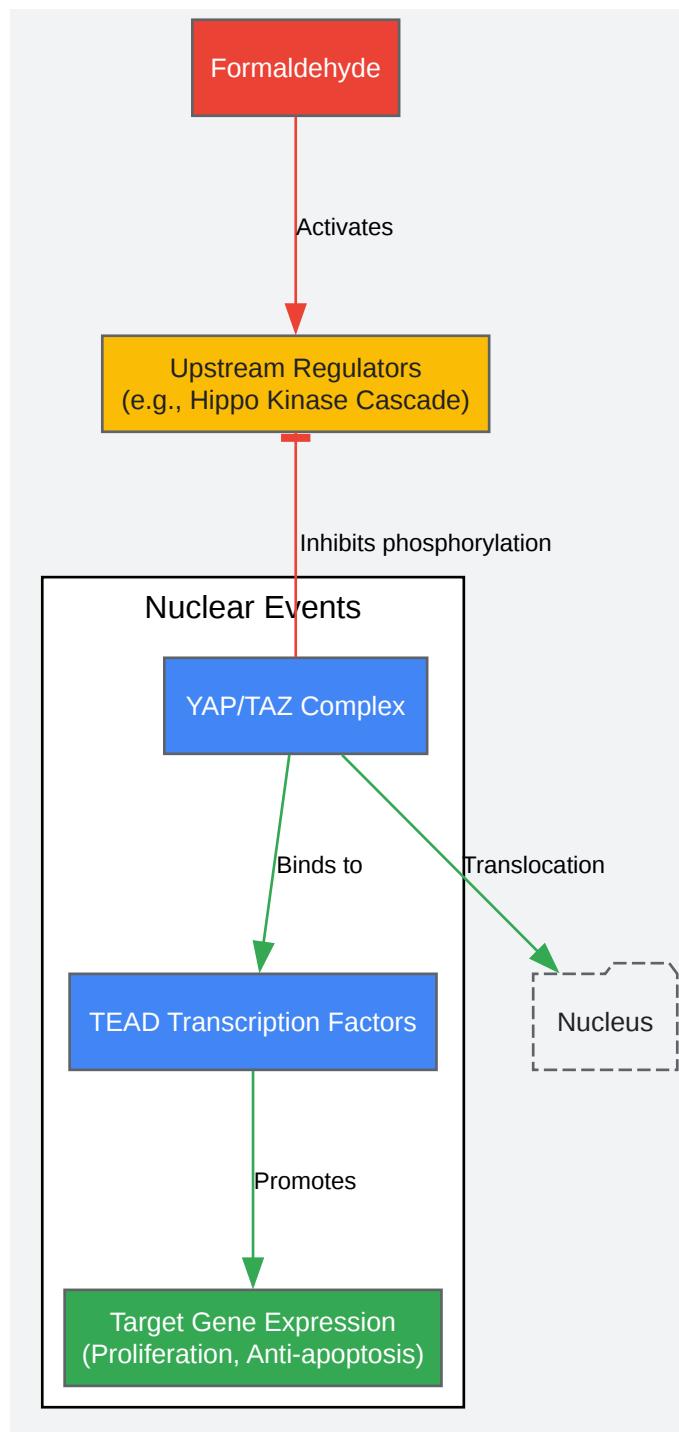
Role as a Formaldehyde Prodrug

In aqueous environments, such as biological systems, MMDS can undergo hydrolysis to release formaldehyde and methanesulfonic acid.^[3] This property is of particular interest in cancer research, as formaldehyde is a known DNA cross-linking agent.

Interaction with DNA

Studies on methylene dimethanesulfonate (MDMS), a synonym for MMDS, have shown that it induces both DNA-protein and DNA-interstrand cross-links in Yoshida sarcoma cells.^{[4][5]} The formation of DNA-protein cross-links is attributed to the formaldehyde released upon the hydrolysis of MDMS.^{[4][5]} While formaldehyde itself is comparatively non-cytotoxic, the DNA-interstrand cross-links are considered the primary cytotoxic lesion.^{[4][5]}

[Click to download full resolution via product page](#)

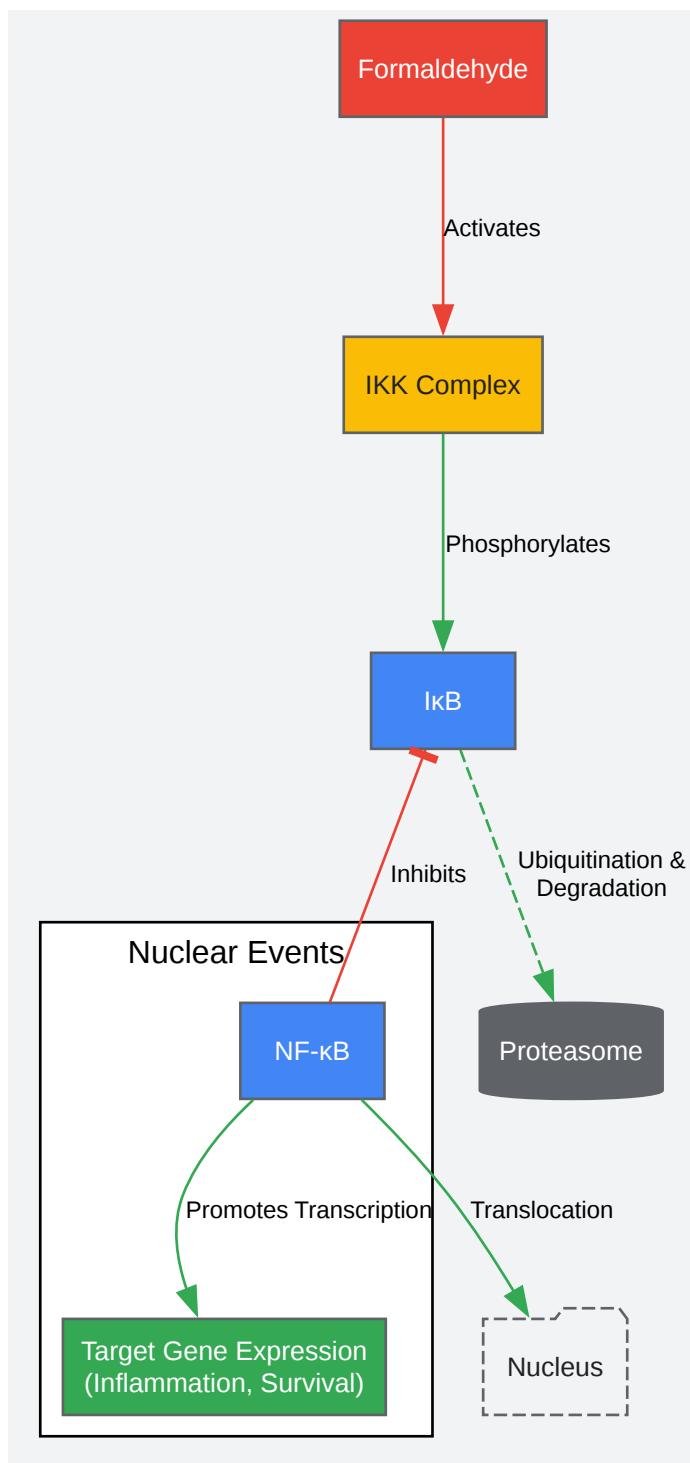

Caption: Proposed mechanism of MMDS-induced cytotoxicity.

Signaling Pathways Influenced by Formaldehyde

As the biological effects of MMDS are primarily mediated by its hydrolysis to formaldehyde, understanding the signaling pathways affected by formaldehyde is crucial.

YAP/TAZ Signaling Pathway

Formaldehyde has been shown to activate the YAP/TAZ (Yes-associated protein/transcriptional coactivator with PDZ-binding motif) signaling pathway.^{[1][6][7][8][9]} This pathway is a key regulator of cell proliferation, apoptosis, and organ size.

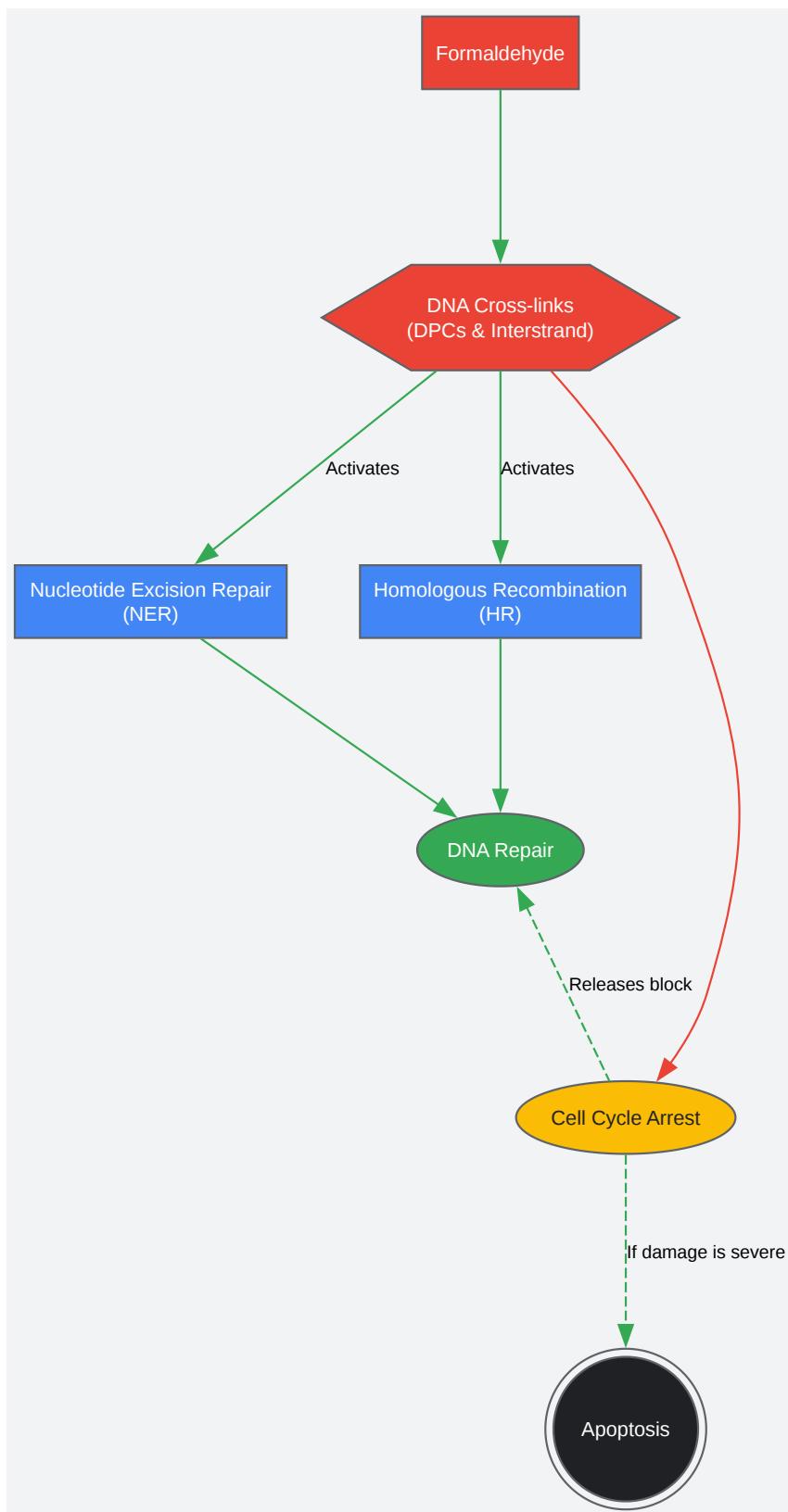


[Click to download full resolution via product page](#)

Caption: Activation of the YAP/TAZ signaling pathway by formaldehyde.

NF-κB Signaling Pathway

Formaldehyde can also activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.[10][11][12][13][14]



[Click to download full resolution via product page](#)

Caption: Activation of the NF-κB signaling pathway by formaldehyde.

DNA Damage Response Pathways

The DNA cross-links induced by formaldehyde trigger cellular DNA damage response (DDR) pathways, including nucleotide excision repair (NER) and homologous recombination (HR).[\[2\]](#) [\[15\]](#)[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: DNA damage response to formaldehyde-induced cross-links.

Experimental Protocols for Biological Evaluation

While specific protocols for MMDS are not widely published, standard assays can be adapted to evaluate its biological effects, primarily focusing on its cytotoxicity and DNA-damaging properties.

Cytotoxicity Assays

a) MTT Assay Protocol:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Prepare serial dilutions of MMDS in a complete culture medium.
- Remove the existing medium from the wells and add 100 μ L of the MMDS dilutions. Include untreated control wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [\[18\]](#)
- Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[18\]](#)
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

b) LDH Cytotoxicity Assay Protocol:

- Seed cells in a 96-well plate as described for the MTT assay.
- Treat cells with various concentrations of MMDS for the desired time.
- Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

- Measure the absorbance according to the kit's protocol.
- Calculate cytotoxicity based on the amount of LDH released compared to control wells.

Alkaline Comet Assay for DNA Cross-linking

The alkaline comet assay can be adapted to detect DNA cross-linking induced by MMDS.[\[19\]](#) [\[20\]](#)[\[21\]](#)

Experimental Protocol:

- Treat cells with MMDS for a specified duration.
- Co-incubate a set of MMDS-treated cells with a known DNA-damaging agent that induces strand breaks (e.g., methyl methanesulfonate - MMS).[\[19\]](#)
- Harvest the cells and embed them in low-melting-point agarose on microscope slides.
- Lyse the cells in a high-salt, detergent solution to remove membranes and cytoplasm, leaving the nuclear DNA.
- Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
- Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
- Quantify the comet tail length and intensity. A reduction in the comet tail length in cells treated with MMDS and the strand-breaking agent, compared to cells treated with the strand-breaking agent alone, indicates the presence of DNA cross-links that impede DNA migration. [\[19\]](#)

Alkaline Elution Assay for DNA-Protein and DNA-Interstrand Cross-links

This technique is used to differentiate between DNA-protein and DNA-interstrand cross-links.[\[4\]](#) [\[5\]](#)

Experimental Protocol:

- Label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine) for several cell cycles.
- Treat the labeled cells with MMDS.
- Lyse the cells directly on a filter membrane.
- Elute the DNA from the filter using an alkaline solution at a constant flow rate.
- For detecting DNA-protein cross-links, perform the elution with and without a proteinase K digestion step. An increase in the elution rate after proteinase K treatment indicates the presence of DNA-protein cross-links.^{[4][5]}
- DNA-interstrand cross-links will retard the elution of DNA even after proteinase K treatment.^{[4][5]}
- Quantify the amount of radioactivity remaining on the filter at different time points to determine the elution rate.

Conclusion

Methylene methanedisulfonate is a molecule with a dual identity. While its primary commercial application is in enhancing the performance of lithium-ion batteries, its chemical nature as a formaldehyde donor presents intriguing possibilities for biomedical research, particularly in the development of novel anticancer agents. The ability of its hydrolysis product, formaldehyde, to induce DNA cross-links and activate key cellular signaling pathways provides a clear rationale for its investigation as a potential therapeutic. This guide has provided a comprehensive overview of the fundamental properties of MMDS, its synthesis, and a framework for its biological evaluation. Further research into the specific cellular uptake, hydrolysis kinetics, and *in vivo* efficacy of MMDS is warranted to fully elucidate its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Perspectives on formaldehyde dysregulation: Mitochondrial DNA damage and repair in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. The role of formaldehyde in methylene dimethanesulphonate-induced DNA cross-links and its relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of DNA cross-linking reactions following methylene dimethanesulphonate and its hydrolytic product, formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of signaling pathways regulating YAP/TAZ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YAP/TAZ: Molecular pathway and disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cellular pathways for DNA repair and damage tolerance of formaldehyde-induced DNA-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular Pathways for DNA Repair and Damage Tolerance of Formaldehyde-Induced DNA-Protein Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formaldehyde-Induced Genome Instability is Suppressed by an XPF-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of DNA-crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methylene Methanedisulfonate (MMDS): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314445#methylene-methanedisulfonate-mmds-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com